4-aminobut-2-ynyl acetate 4-aminobut-2-ynyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14055001
InChI: InChI=1S/C6H9NO2/c1-6(8)9-5-3-2-4-7/h4-5,7H2,1H3
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

4-aminobut-2-ynyl acetate

CAS No.:

Cat. No.: VC14055001

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

4-aminobut-2-ynyl acetate -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 4-aminobut-2-ynyl acetate
Standard InChI InChI=1S/C6H9NO2/c1-6(8)9-5-3-2-4-7/h4-5,7H2,1H3
Standard InChI Key ABALYCHEJYLXAU-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC#CCN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a but-2-ynyl backbone with an amine group (-NH₂) at the fourth carbon and an acetate ester (-OAc) at the first carbon. Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol. The triple bond between carbons 2 and 3 introduces significant electronic strain, influencing its reactivity in cycloaddition and nucleophilic substitution reactions.

Key Structural Features:

  • Terminal alkyne: Enables participation in click chemistry (e.g., Huisgen cycloaddition).

  • Primary amine: Provides a site for Schiff base formation or peptide coupling.

  • Acetate ester: Enhances solubility in polar solvents and modulates hydrolysis kinetics.

Spectroscopic Characteristics

Theoretical predictions based on density functional theory (DFT) suggest distinct spectral signatures:

  • IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), ~2100 cm⁻¹ (C≡C), and ~1740 cm⁻¹ (C=O).

  • NMR:

    • ¹H NMR: δ 1.8–2.1 ppm (acetyl methyl), δ 2.5–3.0 ppm (protons adjacent to triple bond), δ 4.1–4.3 ppm (methylene near ester).

    • ¹³C NMR: δ 70–80 ppm (sp-hybridized carbons), δ 170–175 ppm (carbonyl carbon).

Synthesis and Manufacturing

Laboratory-Scale Preparation

A plausible synthetic route involves three stages:

Step 1: Synthesis of 4-Aminobut-2-yn-1-ol

  • Alkyne formation: Propargyl bromide undergoes nucleophilic substitution with ammonia under high pressure to yield 4-aminobut-2-yn-1-ol .

    HC≡CCH2Br+NH3HC≡CCH2NH2+HBr\text{HC≡CCH}_2\text{Br} + \text{NH}_3 \rightarrow \text{HC≡CCH}_2\text{NH}_2 + \text{HBr}
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Step 2: Acetylation Reaction

The alcohol group is acetylated using acetic anhydride in the presence of pyridine:

HC≡CCH2NH2+(CH3CO)2OHC≡CCH2OAc+CH3COOH\text{HC≡CCH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{HC≡CCH}_2\text{OAc} + \text{CH}_3\text{COOH}

Yield: ~65–75% under anhydrous conditions.

Industrial Scalability Challenges

  • Triple bond instability: High temperatures during batch processing may promote polymerization.

  • Amine protection: Requires temporary protection (e.g., Boc groups) to prevent side reactions during acetylation.

Reactivity and Functionalization

Nucleophilic Substitution

The terminal alkyne acts as a strong nucleophile. Example reactions:

  • Cu-catalyzed azide-alkyne cycloaddition (CuAAC): Forms triazole derivatives for drug discovery .

    HC≡CCH2OAc+R-N3Cu(I)Triazole derivative\text{HC≡CCH}_2\text{OAc} + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}
  • Sonogashira coupling: Cross-couples with aryl halides to generate conjugated enynes.

Hydrolysis Kinetics

The acetate ester undergoes pH-dependent hydrolysis:

  • Acidic conditions: Slow cleavage (half-life >24 hrs at pH 3).

  • Basic conditions: Rapid deacetylation (half-life <1 hr at pH 10).

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